methyl (7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetate
Description
Methyl (7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetate is a synthetic coumarin derivative characterized by a benzopyrone backbone substituted with a methyl ester group at position 4, a hydroxyl group at position 7, and a methyl group at position 6. Coumarins are renowned for their diverse pharmacological activities, including antibacterial, antitumor, antioxidant, and anti-inflammatory properties .
The synthesis of this compound involves esterification of the parent carboxylic acid (2-(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetic acid) with methanol in the presence of sulfuric acid as a catalyst, yielding the methyl ester derivative with high efficiency (91% yield) . Its crystal structure, resolved via X-ray diffraction, reveals planar coumarin rings stabilized by intramolecular hydrogen bonds (O–H···O and C–H···O interactions), forming layered molecular packing in the solid state .
Properties
IUPAC Name |
methyl 2-(7-hydroxy-8-methyl-2-oxochromen-4-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-7-10(14)4-3-9-8(5-11(15)17-2)6-12(16)18-13(7)9/h3-4,6,14H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUYFTOUXUEMBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2CC(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with methyl chloroacetate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Esterification and Hydrolysis
The acetyloxy group at the C-4 position enables esterification and hydrolysis reactions. For example:
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Acid-Catalyzed Hydrolysis : The acetate group undergoes hydrolysis in acidic conditions to yield (7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid. This reaction is critical for further functionalization, such as hydrazide formation (see Section 2) .
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Transesterification : Reacting with alcohols (e.g., methanol, ethanol) under acidic or basic conditions can replace the methyl ester with other alkyl groups.
Reaction Pathway
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Hydrazide Synthesis :
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Schiff Base Formation :
Representative Example:
| Reaction Step | Reagents/Conditions | Product Structure | Yield |
|---|---|---|---|
| Hydrazide formation | NH₂NH₂·H₂O, MeOH, RT | Hydrazide (2 ) | 88% |
| Schiff base synthesis | Benzaldehyde, EtOH/HOAc, reflux, 3 hours | N'-Benzylidene derivative (3a ) | 82% |
Cyclocondensation Reactions
The hydrazide intermediate participates in cyclization reactions to form heterocyclic systems:
Key Reactions:
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With Carbon Disulfide :
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With Potassium Isothiocyanate :
Mechanistic Insight:
These reactions proceed via nucleophilic attack of the hydrazide nitrogen on electrophilic reagents, followed by cyclization to form oxadiazole or triazole rings. The coumarin core remains intact under these conditions .
Nucleophilic Substitution
The acetate group can act as a leaving group in nucleophilic substitution reactions:
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With Amines : Reaction with primary amines (e.g., aniline) under basic conditions replaces the acetate with an amide linkage.
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With Thiols : Thioacetate derivatives are accessible via substitution with thiols in the presence of a base.
Impact of the 8-Methyl Substituent
While not explicitly studied in the provided sources, the 8-methyl group in the target compound may:
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Enhance Electron-Donating Effects : Stabilize intermediates in electrophilic substitution reactions.
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Introduce Steric Hindrance : Influence reaction kinetics and regioselectivity, particularly in cyclocondensation or Schiff base formation.
Scientific Research Applications
Anticancer Activity
Research indicates that methyl (7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetate exhibits significant anticancer properties. Studies have shown that this compound can inhibit the proliferation of cancer cells, particularly breast cancer cell lines such as MCF-7. The compound demonstrated an IC50 value of 0.47 μM against these cells, indicating potent cytotoxic activity . Furthermore, it has been observed to selectively target tumor-associated carbonic anhydrase IX (hCA IX), which is often overexpressed in tumors, with a value of 21.8 nM .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies suggest that this compound exhibits antibacterial effects against various pathogenic bacteria. The synthesis of derivatives from this compound has led to enhanced antibacterial efficacy, making it a candidate for developing new antimicrobial agents .
Plant Growth Regulation
This compound has shown promise as a plant growth regulator. Its application can enhance plant growth and yield by modulating hormonal pathways within plants. This property can be particularly beneficial in agricultural practices aimed at improving crop productivity and resistance to environmental stressors .
Synthesis of Functional Materials
This compound serves as a precursor for synthesizing various functional materials, including polymers and coatings. Its unique chemical structure allows it to participate in polymerization reactions, leading to materials with specific mechanical and thermal properties suitable for industrial applications .
Anticancer Studies
A comprehensive study published in Molecules highlighted the synthesis of this compound derivatives and their biological evaluation against cancer cell lines. The findings underscored the potential of this compound as a lead structure for developing new anticancer drugs .
Antimicrobial Evaluation
In another study, researchers synthesized novel derivatives of this compound and assessed their antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited superior antibacterial properties compared to standard antibiotics, suggesting their potential use in treating bacterial infections .
Summary Table of Applications
Mechanism of Action
The biological activity of methyl (7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetate is primarily attributed to its ability to interact with various molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes. Its antioxidant activity is due to its ability to scavenge free radicals and inhibit oxidative stress . The compound’s anticancer properties are thought to be mediated through the induction of apoptosis and inhibition of cell proliferation .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural uniqueness lies in the combination of substituents at positions 4, 7, and 7. Below is a comparative analysis with key analogues:
| Compound | Molecular Formula | Substituents | Key Features |
|---|---|---|---|
| Methyl (7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetate | C₁₃H₁₂O₆ | -COOCH₃ (C4), -OH (C7), -CH₃ (C8) | Unique 7-hydroxy-8-methyl substitution; ester group enhances lipophilicity |
| Ethyl 2-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate | C₁₃H₁₂O₆ | -COOCH₂CH₃ (C4), -OH (C5, C7) | Additional hydroxyl at C5; ethyl ester may alter metabolic stability |
| 2-(7-Hydroxy-2-oxo-2H-chromen-4-yl)acetic acid (CAS 6950-82-9) | C₁₁H₈O₅ | -COOH (C4), -OH (C7) | Carboxylic acid group increases polarity; lacks methyl at C8 |
| 5,7-Dihydroxy-2H-chromen-2-one (CAS 2732-18-5) | C₉H₆O₄ | -OH (C5, C7) | Simplest dihydroxycoumarin; no ester or alkyl substituents |
Key Observations :
- Substituent Position : The 7-hydroxy-8-methyl configuration in the target compound distinguishes it from analogues with hydroxyls at C5 (e.g., 5,7-dihydroxy derivatives) or unsubstituted C8 positions .
- Ester vs. Acid : The methyl ester group improves membrane permeability compared to the carboxylic acid analogue (CAS 6950-82-9), which is more polar and less bioavailable .
- Alkyl Chain Effects : Ethyl esters (e.g., Ethyl 2-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate) may exhibit slower hydrolysis rates than methyl esters, influencing pharmacokinetics .
Data Tables
Table 1: Physicochemical Properties
| Property | This compound | Ethyl 2-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate |
|---|---|---|
| Molecular Weight | 264.24 g/mol | 264.24 g/mol |
| Melting Point | Not reported | 215–217°C (literature) |
| Solubility | Likely soluble in polar aprotic solvents (e.g., DMSO) | Moderate in ethanol, poor in water |
Biological Activity
Methyl (7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetate, a derivative of coumarin, exhibits a wide range of biological activities. This compound is particularly notable for its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on various studies and research findings.
Overview of Coumarin Derivatives
Coumarins are a class of compounds found in many plants, known for their diverse biological activities. This compound is synthesized from 7-hydroxy-4-methylcoumarin and methyl chloroacetate, typically under basic conditions using potassium carbonate as a catalyst .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various pathogens. Research indicates that coumarin derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, studies have shown that certain analogues exhibit minimum inhibitory concentrations (MICs) ranging from 6.25 to 25 μg/mL against fungal strains like Candida albicans and Aspergillus fumigatus . The structure–activity relationship (SAR) analysis suggests that substituents such as hydroxyl and methyl groups enhance antimicrobial potency.
Anticancer Properties
The compound also shows promise in anticancer applications. It has been reported to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific oncogenic pathways. In vitro studies have indicated that this compound can inhibit the growth of several cancer cell lines by affecting cell cycle progression and promoting cell death .
Anti-inflammatory and Antioxidant Effects
This compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Its antioxidant activity is attributed to its ability to scavenge free radicals, which can mitigate oxidative stress-related damage in cells .
The biological effects of this compound can be attributed to its interaction with various molecular targets:
- DNA Gyrase Inhibition : This compound has been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.
- Monoamine Oxidase Inhibition : It acts as an inhibitor of monoamine oxidase B (MAO-B), which is relevant in neurodegenerative diseases like Alzheimer's disease .
- Antioxidant Mechanisms : The compound enhances cellular antioxidant defenses through various signaling pathways.
Case Studies and Research Findings
Several studies have investigated the pharmacological potential of methyl (7-hydroxy-8-methyl-2-oxo-2H-chromen-4-y)acetate:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for methyl (7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetate, and how can reaction yields be optimized?
- Methodology : The compound is synthesized via nucleophilic substitution or esterification reactions. A common approach involves reacting 7-hydroxy-4-methylcoumarin with methyl chloroacetate in the presence of a base (e.g., K₂CO₃) in dry DMF at 80°C for 10–12 hours . Yield optimization requires strict anhydrous conditions, stoichiometric control of reagents, and post-reaction purification via recrystallization (ethanol/water mixtures are typical). Evidence from similar coumarin derivatives shows yields improve to 81–82% under optimized conditions compared to literature baselines (40%) .
Q. How is the compound structurally characterized, and what analytical techniques are essential?
- Methodology : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and ester functionality.
- FT-IR for identifying carbonyl (C=O) and hydroxyl (O-H) groups.
- X-ray crystallography to resolve bond angles (e.g., C4–C3–C8: 123.19°) and confirm stereochemistry .
- Mass spectrometry (EI or ESI) for molecular ion validation (expected m/z ~260–280 for the parent ion) .
Q. What are the primary challenges in purifying this compound, and how are they addressed?
- Methodology : Challenges include residual solvents (e.g., DMF) and byproducts from incomplete esterification. Column chromatography (silica gel, ethyl acetate/hexane eluent) or repeated recrystallization in ethanol are effective. Purity is verified via HPLC (>95% area under the curve) .
Advanced Research Questions
Q. How do structural modifications (e.g., azepane or trifluoromethyl substitutions) alter the compound’s bioactivity and physicochemical properties?
- Methodology : Compare analogs (e.g., azepane-substituted coumarins) using:
- Solubility assays (logP measurements) to assess hydrophilicity changes.
- In vitro bioactivity screens (e.g., antimicrobial disk diffusion, MTT cytotoxicity).
- Molecular docking to predict interactions with targets like cyclooxygenase-2 (COX-2) or DNA gyrase.
- Evidence shows azepane groups enhance bioavailability, while trifluoromethyl substitutions increase metabolic stability .
Q. How can contradictory data in biological activity studies (e.g., antimicrobial vs. anticancer results) be resolved?
- Methodology :
- Validate assay conditions (e.g., cell line specificity, concentration ranges).
- Use orthogonal assays (e.g., flow cytometry for apoptosis vs. ROS detection for oxidative stress).
- Cross-reference with structurally similar compounds (e.g., 7-hydroxycoumarin derivatives) to identify structure-activity relationships (SAR) .
Q. What advanced techniques are used to study the compound’s stability under varying storage conditions?
- Methodology :
- Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring.
- Thermogravimetric analysis (TGA) to assess thermal degradation.
- Photostability studies under UV light (ICH Q1B guidelines).
- Safety data sheets recommend storage at –20°C in inert atmospheres to prevent ester hydrolysis .
Q. How can computational methods guide the design of derivatives with enhanced pharmacological profiles?
- Methodology :
- Density Functional Theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps).
- Molecular dynamics simulations to model membrane permeability.
- QSAR models trained on coumarin datasets to prioritize substituents (e.g., electron-withdrawing groups for antioxidant activity) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
